molecular formula C16H17FN2O3 B5371354 N-(3,4-dimethoxybenzyl)-N'-(2-fluorophenyl)urea

N-(3,4-dimethoxybenzyl)-N'-(2-fluorophenyl)urea

Cat. No.: B5371354
M. Wt: 304.32 g/mol
InChI Key: ACVJPSHKSNIMQD-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-N’-(2-fluorophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and a phenyl group substituted with a fluorine atom at the 2 position

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(2-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3/c1-21-14-8-7-11(9-15(14)22-2)10-18-16(20)19-13-6-4-3-5-12(13)17/h3-9H,10H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVJPSHKSNIMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxybenzyl)-N’-(2-fluorophenyl)urea typically involves the reaction of 3,4-dimethoxybenzylamine with 2-fluorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of N-(3,4-dimethoxybenzyl)-N’-(2-fluorophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethoxybenzyl)-N’-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of N-(3,4-dimethoxybenzyl)-N’-(2-fluorophenyl)amine.

    Substitution: Formation of N-(3,4-dimethoxybenzyl)-N’-(2-substituted phenyl)urea.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-N’-(2-fluorophenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers or coatings.

    Industry: It is used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-N’-(2-fluorophenyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the methoxy and fluorine substituents can influence its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

  • N-(3,4-dimethoxybenzyl)-N’-(2-chlorophenyl)urea
  • N-(3,4-dimethoxybenzyl)-N’-(2-bromophenyl)urea
  • N-(3,4-dimethoxybenzyl)-N’-(2-methylphenyl)urea

Comparison: N-(3,4-dimethoxybenzyl)-N’-(2-fluorophenyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, potentially leading to improved pharmacokinetic properties. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound may exhibit different reactivity and binding characteristics, making it a valuable compound for specific applications.

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